molecular formula C8H8ClIO B14766284 1-Chloro-5-iodo-2-methoxy-3-methylbenzene

1-Chloro-5-iodo-2-methoxy-3-methylbenzene

Cat. No.: B14766284
M. Wt: 282.50 g/mol
InChI Key: HYONRDMJSKNRRW-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include Friedel-Crafts acylation, followed by halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.

    Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-5-iodo-2-methoxy-3-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Chloro-5-iodo-2-methoxy-3-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. The presence of chlorine and iodine atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

  • 1-Chloro-2-iodo-3-methoxybenzene
  • 1-Chloro-4-iodo-2-methoxybenzene
  • 1-Chloro-5-iodo-2-methoxybenzene

Comparison: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-chloro-5-iodo-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8ClIO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3

InChI Key

HYONRDMJSKNRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)I

Origin of Product

United States

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